molecular formula C10H14N2O2 B11827256 methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate

methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate

Cat. No.: B11827256
M. Wt: 194.23 g/mol
InChI Key: RZQJWTKDPXUMTO-WIFVKWNTSA-N
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Description

Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate is a complex heterocyclic compound that belongs to the class of azirino-pyrrolopyridines This compound is characterized by its unique bicyclic structure, which includes an aziridine ring fused to a pyrrolopyridine system The presence of multiple chiral centers in its structure adds to its stereochemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an aziridine precursor in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as:

  • Formation of the pyrrole ring.
  • Introduction of the aziridine moiety.
  • Cyclization to form the fused bicyclic structure.
  • Esterification to introduce the methyl carboxylate group.

Chemical Reactions Analysis

Types of Reactions: Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aziridine derivatives.

Scientific Research Applications

Methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (1S,4S,7R)-3,9-diazatricyclo[5.3.0.01,3]dec-5-ene-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-14-9(13)8-3-2-7-4-11-5-10(7)6-12(8)10/h2-3,7-8,11H,4-6H2,1H3/t7-,8+,10+,12?/m1/s1

InChI Key

RZQJWTKDPXUMTO-WIFVKWNTSA-N

Isomeric SMILES

COC(=O)[C@@H]1C=C[C@@H]2CNC[C@@]23N1C3

Canonical SMILES

COC(=O)C1C=CC2CNCC23N1C3

Origin of Product

United States

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